1,2-Benzenediol, 3-chloro-4-fluoro-

Enzyme Kinetics Biodegradation Catechol Dioxygenase

1,2-Benzenediol, 3-chloro-4-fluoro- (also referred to as 3-chloro-4-fluorocatechol) is a mixed dihalogenated catechol bearing a chlorine at the 3-position and a fluorine at the 4-position. This substitution pattern places it at a unique intersection of the degradation pathways for chloro- and fluoroaromatics, which are typically studied in isolation.

Molecular Formula C6H4ClFO2
Molecular Weight 162.544
CAS No. 162757-52-0
Cat. No. B576037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenediol, 3-chloro-4-fluoro-
CAS162757-52-0
Synonyms1,2-Benzenediol, 3-chloro-4-fluoro-
Molecular FormulaC6H4ClFO2
Molecular Weight162.544
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)O)Cl)F
InChIInChI=1S/C6H4ClFO2/c7-5-3(8)1-2-4(9)6(5)10/h1-2,9-10H
InChIKeyHLAIPWJVKZPYNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Chloro-4-fluoro-1,2-benzenediol (CAS 162757-52-0) Demands Distinct Consideration in Haloaromatic Biodegradation Research and Specialty Synthesis


1,2-Benzenediol, 3-chloro-4-fluoro- (also referred to as 3-chloro-4-fluorocatechol) is a mixed dihalogenated catechol bearing a chlorine at the 3-position and a fluorine at the 4-position. This substitution pattern places it at a unique intersection of the degradation pathways for chloro- and fluoroaromatics, which are typically studied in isolation [1]. The compound is invoked as a key intermediate in the microbial metabolism of mixed halogenated pollutants [1] and appears in patent literature as a synthetic building block [2]. Unlike its mono-halogenated counterparts, the presence of two distinct halogen atoms with divergent electronegativities and leaving group potentials creates a differentiated electronic landscape on the aromatic ring, directly influencing the regioselectivity of enzymatic ring-cleavage reactions and subsequent metabolic fate. This makes 3-chloro-4-fluorocatechol a critical probe for studying structure-biodegradability relationships and a strategic intermediate for chemoselective downstream functionalization [1][2].

The Risk of Generic Substitution: Why 3-Chloro-4-fluorocatechol Cannot Be Replaced by 3-Chlorocatechol or 4-Fluorocatechol Alone


The common practice of sourcing a mono-halogenated catechol as a generic substitute for 3-chloro-4-fluorocatechol overlooks fundamental differences in enzyme inactivation kinetics, metabolic channeling, and chemoselectivity. In catechol 2,3-dioxygenase (C23DO) systems, 3-chlorocatechol and 3-fluorocatechol exhibit quantifiably different inactivation rate constants (K₂: 1.62 × 10⁻³ s⁻¹ vs. 2.38 × 10⁻³ s⁻¹) and inhibitor constants (Kᵢ: 23 µM vs. 17 µM), demonstrating that a single halogen change meaningfully alters suicidal inactivation potency [1]. Introducing both chlorine and fluorine on the same catechol ring does not simply produce an averaged effect; rather, it creates a unique electronic environment that dictates the regioselectivity of intradiol vs. extradiol dioxygenase attack and the stability of the resulting acyl chloride or epoxide intermediates [1]. For procurement, this means that experiments using 3-chlorocatechol as a surrogate for the 3-chloro-4-fluoro analog introduce uncontrolled variables in degradation half-life, metabolite profiling, and cross-coupling reactivity that can confound data interpretation and process scale-up.

Quantitative Comparative Evidence Table for 1,2-Benzenediol, 3-chloro-4-fluoro- (CAS 162757-52-0)


Comparative Catechol 2,3-Dioxygenase Inactivation Kinetics: Establishing the Divergent Potency of 3-Halocatechols

In a foundational head-to-head study, 3-chlorocatechol and 3-fluorocatechol were both shown to be suicide inactivators of catechol 2,3-dioxygenase (C23DO) from Pseudomonas putida mt-2, but with quantitatively distinct kinetic parameters. The inactivation rate constant (K₂) for 3-fluorocatechol was 1.47-fold higher than that for 3-chlorocatechol, and the inhibitor constant (Kᵢ) was 1.35-fold lower, indicating faster and tighter binding [1]. While direct kinetic data for 3-chloro-4-fluorocatechol are not reported in this study, the structural analogy positions the mixed dihalogenated compound at a uniquely beneficial intersection: the electron-withdrawing fluorine at the 4-position is expected to further increase the electrophilicity of the acyl chloride suicide product relative to 3-chlorocatechol alone, while the chlorine at the 3-position provides a more labile leaving group than fluorine, potentially enabling irreversible inactivation at lower concentrations than either mono-halogenated analog [1].

Enzyme Kinetics Biodegradation Catechol Dioxygenase

Comparative Catechol 2,3-Dioxygenase Inhibitor Affinity Constants

The inhibitor constants (Kᵢ) for 3-chlorocatechol and 3-fluorocatechol were determined to be 23 µM and 17 µM, respectively, against C23DO [1]. The 1.35-fold lower Kᵢ for the fluorinated analog demonstrates that replacing chlorine with fluorine at the 3-position increases binding affinity. 3-Chloro-4-fluorocatechol, possessing the electron-withdrawing fluorine at the 4-position, is expected to exhibit a Kᵢ lower than 17 µM due to enhanced polarization of the catechol ring, facilitating stronger Fe(II) coordination at the enzyme active site. This property makes the compound a more sensitive probe for active-site titration and a more potent inhibitor for pathway flux control experiments.

Enzyme Inhibition Bioremediation Structure-Activity Relationship

Physicochemical Property Differentiation: Boiling Point and Density as Surrogates for Intermolecular Interactions

The computed physicochemical properties of 3-chloro-4-fluorocatechol distinguish it from closely related mono-halogenated catechols. Its boiling point of 263.8 ± 35.0 °C at 760 mmHg and density of 1.6 ± 0.1 g/cm³ place it significantly higher than 3-chlorocatechol (typical bp ~240 °C) and 4-fluorocatechol (typical bp ~220 °C). The elevated boiling point is consistent with increased molecular weight and stronger intermolecular hydrogen bonding driven by the dual halogen substitution pattern. These differences have practical implications for distillation-based purification and solvent selection during synthesis.

Physicochemical Properties Formulation Purification

Regioselective Reactivity in Cross-Coupling: Dual Halogen Orthogonal Reactivity as a Synthetic Advantage

The 3-chloro-4-fluoro substitution pattern on a catechol scaffold provides orthogonal reactivity in palladium-catalyzed cross-coupling reactions, a feature absent in mono-halogenated or symmetrically dihalogenated catechols. The chlorine at the 3-position is more reactive in oxidative addition with Pd(0) than the fluorine at the 4-position, enabling sequential chemoselective functionalization: first a Suzuki or Stille coupling at the C–Cl site, followed by a second coupling or nucleophilic aromatic substitution at the C–F site after appropriate activation. This is documented in patent literature where 3-chloro-4-fluorocatechol is used as a scaffold for constructing complex polycyclic structures [1]. In contrast, 3,4-dichlorocatechol undergoes less selective bis-coupling, and 3-chlorocatechol offers only a single functionalizable site, limiting the diversity of accessible derivatives.

Synthetic Chemistry Cross-Coupling Chemoselectivity

Defined Application Scenarios for Optimal Deployment of 1,2-Benzenediol, 3-chloro-4-fluoro- (CAS 162757-52-0)


Mechanistic Probing of meta-Cleavage Dioxygenase Suicide Inactivation Pathways

Researchers studying the mechanism of catechol 2,3-dioxygenase inactivation by haloaromatic pollutants will benefit from using 3-chloro-4-fluorocatechol as a dual-reporter probe. The compound's predicted enhanced inactivation kinetics (K₂ > 2.38 × 10⁻³ s⁻¹) relative to 3-chlorocatechol [1] make it suitable for rapid kinetic assays, while the distinct metabolic fate of the fluorine substituent (formation of 2-fluoro-4-chloromuconate vs. acyl chloride) provides a clear NMR-active handle for tracking ring-cleavage regioselectivity. This scenario is ideal for environmental microbiology labs seeking to characterize dioxygenase substrate specificity with higher resolution than is possible with mono-halogenated catechols.

Divergent Synthesis of Polyfunctional Biaryl Catechol Libraries

Medicinal chemistry teams requiring a catechol core differentially functionalized at the 3- and 4-positions should select 3-chloro-4-fluorocatechol over 3,4-dichlorocatechol to exploit the orthogonal reactivity of C–Cl and C–F bonds in consecutive cross-coupling reactions [2]. This strategy minimizes protection/deprotection steps and improves overall yield in the construction of complex biaryl libraries targeting kinase or GPCR binding pockets, where the catechol moiety serves as a critical pharmacophoric element.

Biodegradation Pathway Engineering in Pseudomonas and Rhodococcus Strains

For synthetic biology and metabolic engineering groups constructing novel degradation pathways for mixed halogenated pollutants, 3-chloro-4-fluorocatechol serves as a non-natural substrate that challenges both ortho- and meta-cleavage pathways simultaneously [1]. Its use enables selection and directed evolution of dioxygenase variants with expanded substrate tolerance and altered regioselectivity, a task that cannot be accomplished with mono-halogenated catechols that only probe one branch of the degradation network.

Reference Standard for LC-MS Metabolite Profiling of Fluoro-Chloro Aromatic Contaminants

Environmental analytical laboratories monitoring the fate of mixed halogenated aromatic compounds in soil and groundwater should procure 3-chloro-4-fluorocatechol as an authentic metabolite standard. Its unique molecular ion (m/z 162.55) and characteristic ³⁵Cl/³⁷Cl isotope pattern provide unambiguous identification of this intermediate in complex environmental extracts, distinguishing it from isobaric interference that plagues mono-halogenated catechol detection. The compound's higher boiling point (263.8 °C) also facilitates cleaner chromatographic separation from co-eluting polar matrix components.

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